
2-(4-Bromo-2-fluorophenyl)-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Bromo-2-fluorophenyl)-3-methylpyridine” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “2-(4-Bromo-2-fluorophenyl)-3-methylpyridine”. However, related compounds such as “4-Bromo-2-fluorobiphenyl” have been synthesized via Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis3.Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2-fluorophenyl)-3-methylpyridine” is not readily available. However, the molecular structure of a similar compound, “4-Bromo-2-fluorobiphenyl”, is available43.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-(4-Bromo-2-fluorophenyl)-3-methylpyridine”. However, related compounds such as “4-Bromo-2-fluorobiphenyl” have been used in various chemical reactions43.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromo-2-fluorophenyl)-3-methylpyridine” are not readily available. However, a related compound, “4-Bromo-2-fluorobiphenyl”, has a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a molar volume of 175.1±3.0 cm343.Applications De Recherche Scientifique
Synthetic Approaches and Challenges :The synthesis of compounds like 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine involves cross-coupling reactions, a popular method in the pharmaceutical industry for constructing complex molecules. For instance, Lang et al. developed a cross-coupling reaction of 2-fluoro-4-bromoiodobenzene with phenylboronic acid to obtain 2-fluoro-4-bromobiphenyl in good yield. However, issues like the high cost and environmental concerns related to palladium use, as well as the toxicity of phenylboronic acid, limit the widespread application of these protocols, especially in large-scale production. An alternative approach using diazotization of 2-fluoro-4-bromoaniline with sodium nitrite and an organic or inorganic acid has also been used, but it tends to yield dark decomposition products, reducing the purity and yield of the final product (Qiu et al., 2009).
Use in Chemosensor Development :4-Methyl-2,6-diformylphenol (DFP), a compound structurally similar to 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine, has been a significant fluorophoric platform for developing chemosensors for various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors are well-documented, providing a promising avenue for utilizing 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine in similar applications (Roy, 2021).
Metallation of π-Deficient Heterocyclic Compounds :Metallation, a critical step in the synthesis of many pharmaceuticals, involves the formation of a carbon-metal bond in an organic molecule. The metallation of π-deficient heterocyclic compounds like 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine can be chemoselective, influenced by factors such as solvent, temperature, and the lithiating agent. The regioselectivity of such metallations can lead to various substituted pyridines, which are useful intermediates in pharmaceutical synthesis (Marsais & Quéguiner, 1983).
Safety And Hazards
The safety and hazards of “2-(4-Bromo-2-fluorophenyl)-3-methylpyridine” are not readily available. However, a related compound, “4-Bromo-2-fluorobiphenyl”, has hazard statements H302, H315, H319, H410, and precautionary statements P261, P305, P338, P35167.
Orientations Futures
There is no specific information available on the future directions of “2-(4-Bromo-2-fluorophenyl)-3-methylpyridine”. However, related compounds such as “4-Bromo-2-fluorobiphenyl” have been used in various research studies43.
Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information on “2-(4-Bromo-2-fluorophenyl)-3-methylpyridine”. For more detailed information, it is recommended to consult scientific literature or a chemistry professional.
Propriétés
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN/c1-8-3-2-6-15-12(8)10-5-4-9(13)7-11(10)14/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVWYOJZWMJVFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-fluorophenyl)-3-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)
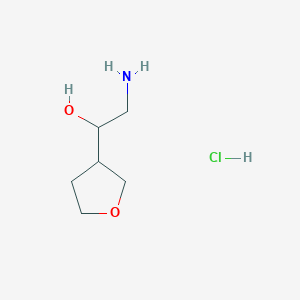
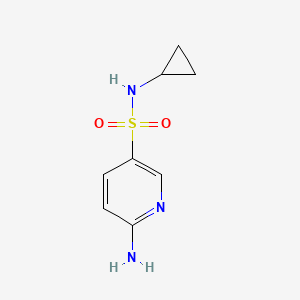
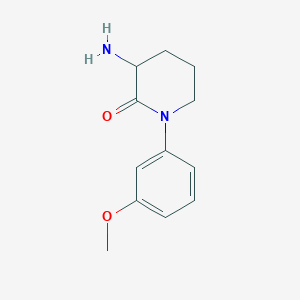
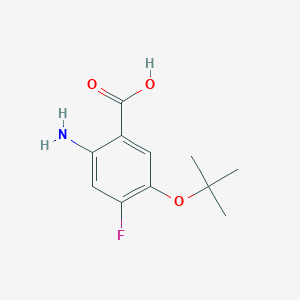
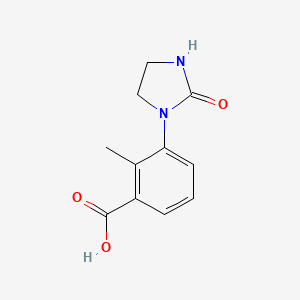
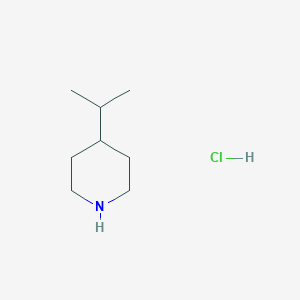
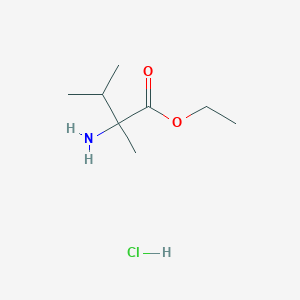
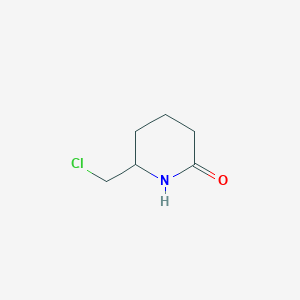
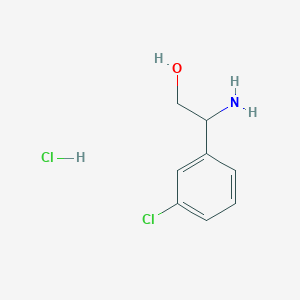
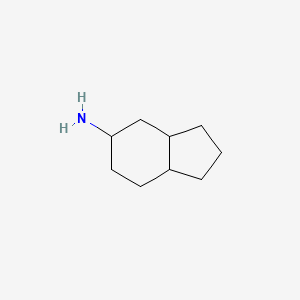
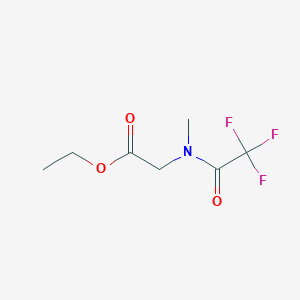
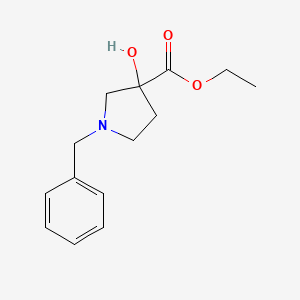
![Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate](/img/structure/B1373628.png)